(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is a chiral compound that features a thiophene ring, a dimethylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3-carboxaldehyde and dimethylamine.
Reductive Amination: The thiophene-3-carboxaldehyde undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral acid or base to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Thiophen-3-yl ketone.
Reduction: Thiophen-3-yl alkane.
Substitution: Various substituted thiophen-3-yl derivatives.
Scientific Research Applications
(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one: The oxidized form of the compound.
3-(Dimethylamino)-1-(thiophen-3-yl)propane: The reduced form of the compound.
Uniqueness
(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is unique due to its chiral nature and the presence of both a dimethylamino group and a thiophene ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
(1S)-3-(dimethylamino)-1-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3/t9-/m0/s1 |
InChI Key |
HKVIPLMMUMBSKB-VIFPVBQESA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CSC=C1)O |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.